Bupivacaine 3-hydroxy-2-naphthoate is a compound derived from bupivacaine, a widely used local anesthetic. This compound combines the anesthetic properties of bupivacaine with the structural characteristics of 3-hydroxy-2-naphthoic acid. Bupivacaine is known for its long duration of action and effectiveness in pain management, particularly in regional anesthesia. The incorporation of the 3-hydroxy-2-naphthoate moiety aims to enhance the pharmacokinetic profile of bupivacaine, potentially allowing for controlled release formulations.
Bupivacaine 3-hydroxy-2-naphthoate can be synthesized from bupivacaine and 3-hydroxy-2-naphthoic acid through chemical reactions that modify the carboxylic acid group of the naphthoic acid to form an ester bond with bupivacaine. This synthesis can be performed in laboratory settings using standard organic chemistry techniques.
Bupivacaine 3-hydroxy-2-naphthoate falls under the category of local anesthetics and is classified as an amide-type anesthetic. Its structural classification includes features characteristic of naphthalene derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of bupivacaine 3-hydroxy-2-naphthoate typically involves an esterification reaction between bupivacaine and 3-hydroxy-2-naphthoic acid. The reaction conditions may include:
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-hydroxy-2-naphthoic acid on the carbonyl carbon of bupivacaine, leading to the formation of an ester bond. The reaction can be monitored using thin-layer chromatography to assess completion.
Bupivacaine 3-hydroxy-2-naphthoate has a complex molecular structure characterized by:
The compound's structural data can be represented using various chemical notation systems, including:
InChI=1S/C16H17NO3/c1-11(17)18-15(19)14-9-7-5-6-8-10(14)12(2)13(3)4/h5-10,12,18H,1-4H2,(H,19)CC(C(=O)N1CC(C1)C(=O)C2=CC=CC=C2O)C(=O)CBupivacaine 3-hydroxy-2-naphthoate can undergo various chemical reactions typical for esters:
The stability and reactivity of this compound depend on pH and temperature conditions, which influence its hydrolysis rate and potential degradation pathways.
Bupivacaine exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which prevents the propagation of action potentials. The addition of the 3-hydroxy-2-naphthoate moiety may alter its affinity for these channels or modify its pharmacokinetic properties, potentially enhancing its duration of action or reducing systemic toxicity.
The mechanism involves:
Bupivacaine 3-hydroxy-2-naphthoate exhibits properties typical for local anesthetics:
Relevant chemical properties include:
These properties are crucial for determining its formulation and delivery method in clinical settings.
Bupivacaine 3-hydroxy-2-naphthoate has significant potential applications in medical science:
The combination of bupivacaine's efficacy with enhanced pharmacokinetics from the naphthoate moiety positions this compound as a valuable candidate for further clinical development and research exploration.
The quest for prolonged-duration local anesthetics began in earnest following the introduction of lidocaine in 1943. Conventional amide-type anesthetics like bupivacaine hydrochloride provided only 4–8 hours of analgesia, necessitating adjunctive approaches like catheter-based infusions for postoperative pain management. These methods, however, introduced risks of dislodgement, infection, and patient immobility. By the late 20th century, research pivoted toward molecular optimization and drug delivery systems to extend anesthetic duration. Key milestones included:
Table 1: Evolution of Long-Acting Local Anesthetic Technologies
| Technology | Representative Formulation | Mechanism of Prolongation | Duration (Hours) |
|---|---|---|---|
| Liposomal Encapsulation | Exparel® | Multivesicular slow release | 48–72 |
| Polymer Matrices | HTX-011 (Zynrelef®) | pH modulation + anti-inflammatory | >24 |
| Salt Modification | Bupivacaine 3-hydroxy-2-naphthoate | Low solubility + hydrophobic ion pairing | >17 (preclinical) |
This evolution underscored a paradigm shift: chemical modification of the anesthetic molecule itself could complement delivery-system innovations. Bupivacaine 3-hydroxy-2-naphthoate emerged as a response to this dual approach [2] [5].
Conventional bupivacaine hydrochloride suffers from intrinsic physicochemical constraints that limit its duration and efficacy:
Table 2: Physicochemical Limitations of Conventional Bupivacaine Hydrochloride
| Property | Impact on Efficacy | Consequence |
|---|---|---|
| High water solubility | Rapid systemic absorption | Short duration (<8 hours) |
| Inverse temperature solubility | Precipitation at body temperature | Inconsistent nerve blockade |
| Burst release from carriers | Early peak plasma concentration | Toxicity risk; reduced sustained efficacy |
These limitations highlighted the need for bupivacaine salts with inherently lower solubility profiles to enable controlled release without complex delivery systems [3] [5] [7].
The 3-hydroxy-2-naphthoate (HNA) anion was strategically selected to optimize bupivacaine’s pharmacokinetics through molecular interactions:
Table 3: 3-Hydroxy-2-Naphthoate vs. Common Counterions
| Counterion | Relative Solubility | Lipophilicity (logP) | Key Functional Properties |
|---|---|---|---|
| Chloride | High | -0.54 | None |
| Carbonate | Moderate | -1.94 | Mild buffering |
| 3-Hydroxy-2-naphthoate | Low | 3.78 | Chelation, hydrophobicity, buffering |
Preclinical data validated this rationale: Bupivacaine-HNA paired with levobupivacaine achieved 17-hour sensory blockade in rat sciatic nerve models, far exceeding conventional salts. The slow dissolution profile (hours vs. minutes for hydrochloride) directly correlated with prolonged anesthesia [2] [7].
Compounds Mentioned in Article
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2